molecular formula C22H26FN7O B4572788 N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine

Cat. No.: B4572788
M. Wt: 423.5 g/mol
InChI Key: ITUBXIDUDYNJKQ-UHFFFAOYSA-N
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Description

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and fluorophenyl and ethoxyphenyl groups

Scientific Research Applications

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents), showing more selectivity to ent2 than to ent1 . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes, playing a crucial role in purine and pyrimidine metabolism.

Mode of Action

Based on its structural similarity to fpmint, it may interact with ents, potentially inhibiting their function . This could result in altered nucleoside and nucleobase transport, impacting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction on a triazine ring. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the attachment of the ethoxyphenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar triazine derivative with a naphthalene moiety.

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(phenyl)-1,3,5-triazin-2-amine: Another triazine derivative with a phenyl group.

Uniqueness

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O/c1-2-31-19-9-5-17(6-10-19)25-22-27-20(26-21(24)28-22)15-29-11-13-30(14-12-29)18-7-3-16(23)4-8-18/h3-10H,2,11-15H2,1H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUBXIDUDYNJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine
Reactant of Route 3
Reactant of Route 3
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine
Reactant of Route 4
Reactant of Route 4
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine
Reactant of Route 5
Reactant of Route 5
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine
Reactant of Route 6
Reactant of Route 6
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine

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